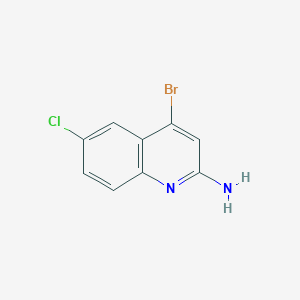

4-Bromo-6-chloroquinolin-2-amine

Description

Evolution and Significance of Quinoline (B57606) Derivatives as Privileged Heterocyclic Scaffolds

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.gov These structures are not mere synthetic curiosities but are found abundantly in nature, particularly in the form of alkaloids, which are nitrogen-containing secondary metabolites produced by plants. scbt.com Historically, compounds like quinine, isolated from cinchona bark, brought the quinoline scaffold to the forefront of medicinal chemistry as a potent anti-malarial agent. scbt.com

This initial discovery sparked extensive research, revealing that the quinoline motif is a "privileged scaffold." This term signifies that the quinoline core can bind to a wide range of biological targets, enabling the development of drugs with diverse therapeutic applications. scbt.comnih.gov Consequently, quinoline derivatives have been successfully developed into drugs for treating a vast array of conditions, including cancer, bacterial infections, and inflammatory diseases. nih.govnih.govbldpharm.com The versatility of the quinoline ring allows chemists to modify its structure with various functional groups, fine-tuning its pharmacological properties to create novel and more effective therapeutic agents. nih.govnih.gov

Strategic Importance of Polyhalogenated Nitrogen Heterocycles in Synthetic Organic Chemistry

Nitrogen-containing heterocycles are fundamental components in numerous fields, including pharmaceuticals, agrochemicals, and material science. ossila.com The introduction of multiple halogen atoms onto these rings—creating polyhalogenated nitrogen heterocycles—imparts unique chemical properties that are of immense strategic value to synthetic organic chemists.

Halogen atoms serve as versatile "synthetic handles" on an aromatic ring. The presence of different halogens, such as bromine and chlorine on the same quinoline core, allows for selective and sequential chemical transformations. For instance, the carbon-bromine bond is typically more reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) than the more robust carbon-chlorine bond. evitachem.com This differential reactivity enables chemists to introduce a new molecular fragment at the bromine position while leaving the chlorine atom untouched for a subsequent, different reaction, such as a nucleophilic aromatic substitution. evitachem.com This strategic, stepwise functionalization is crucial for building complex molecular architectures with high precision and efficiency. Such methods are vital for creating libraries of diverse compounds for drug discovery and materials science research. ossila.com

Current Research Landscape and Academic Interest in 4-Bromo-6-chloroquinolin-2-amine as a Synthetic Synthon

While extensive literature exists on the synthesis and application of various quinoline derivatives, specific academic publications detailing the synthesis and reactivity of this compound are not prominent. However, its availability from chemical suppliers for research purposes indicates its role as a valuable synthetic intermediate, or "synthon." bldpharm.comresearchgate.net

The academic interest in this compound can be inferred from the well-established chemistry of its constituent parts and closely related isomers. The di-halogenated quinoline framework provides two distinct reaction sites, as discussed previously. The bromine at the 4-position is primed for metal-catalyzed cross-coupling reactions, while the chlorine at the 6-position offers a site for nucleophilic substitution under more forcing conditions. Furthermore, the 2-amino group is a powerful directing group and a point for further derivatization, for instance, through acylation or alkylation.

The strategic placement of these three functional groups makes this compound a highly versatile building block. Chemists can utilize it to systematically construct a wide array of more complex molecules, making it a valuable tool in the quest for new bioactive compounds and functional materials. The study of related compounds like 4-aminoquinolines has shown their potential in developing treatments for malaria and cancer, highlighting the therapeutic importance of this class of molecules. nih.govnih.gov

Chemical Data and Related Compounds

The specific properties of this compound are cataloged by chemical suppliers. Its utility becomes clearer when compared with other halogenated quinoline building blocks available to researchers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆BrClN₂ |

| Molecular Weight | 257.51 g/mol |

| CAS Number | 1136479-34-9 bldpharm.com |

Table 2: Comparison of Related Halogenated Quinoline Building Blocks

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |

| 4-Bromo-6-fluoroquinoline evitachem.com | C₉H₅BrFN | 226.05 | |

| 8-Bromo-4-chloro-6-methylquinoline scbt.com | C₁₀H₇BrClN | 256.53 | |

| 6-Bromo-2-chloroquinolin-4-amine | C₉H₆BrClN₂ | 257.51 | |

| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 |

Properties

Molecular Formula |

C9H6BrClN2 |

|---|---|

Molecular Weight |

257.51 g/mol |

IUPAC Name |

4-bromo-6-chloroquinolin-2-amine |

InChI |

InChI=1S/C9H6BrClN2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H,(H2,12,13) |

InChI Key |

IYLSZCTVZRNOJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 6 Chloroquinolin 2 Amine

Retrosynthetic Analysis and Design Considerations

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions. amazonaws.com For 4-Bromo-6-chloroquinolin-2-amine, several logical disconnections can be proposed to devise a synthetic strategy.

A primary disconnection targets the C2-amino group, a common strategy for functionalized amines. amazonaws.com This leads to a 4-bromo-2,6-dichloroquinoline precursor (a functional group equivalent) and an ammonia (B1221849) source. This approach simplifies the target to a di-halogenated quinoline (B57606), focusing the initial challenge on constructing the core ring system with the correct halogen pattern.

A more fundamental disconnection involves breaking the bonds of the pyridine (B92270) ring portion of the quinoline nucleus. This is characteristic of classical quinoline syntheses like the Friedländer or Combes reactions. This disconnection breaks the N1-C2 and C3-C4 bonds, leading back to a substituted aniline (B41778) and a three-carbon carbonyl-containing fragment. For the target molecule, this would ideally suggest a 2-amino-4-chloro-6-bromobenzaldehyde or a related ketone as the aniline-based precursor. However, the synthesis of such a heavily substituted starting material can be complex in itself. A more practical approach often involves starting with a more simply substituted aniline, such as 4-bromoaniline (B143363), and introducing the remaining functional groups sequentially. google.comresearchgate.net

These considerations highlight a key strategic choice: whether to (a) construct the quinoline core first and then perform sequential, regioselective functionalization (amination and halogenation), or (b) assemble the quinoline ring from precursors that already contain some or all of the required substituents. The latter approach often provides better control over regiochemistry.

Table 1: Key Intermediates and Precursors in the Synthesis of this compound

| Intermediate/Precursor | Role in Synthesis | Relevant Synthetic Approach |

| 4-Bromoaniline | Sets the C6-bromo substitution pattern | Cyclization Reactions |

| 6-Bromoquinolin-4-ol | Key intermediate formed after cyclization | Cyclization followed by chlorination |

| 6-Bromo-4-chloroquinoline (B1276899) | Precursor for C2-amination | Halogenation and subsequent amination |

| 4-Bromo-6-chloroquinoline (B1287622) N-oxide | Activated intermediate for nucleophilic amination | C2-Position Functionalization |

| 2-Amino-4-chloro-6-bromobenzaldehyde | Hypothetical precursor for direct cyclization | Friedländer Annulation |

Direct Synthetic Routes

Direct synthetic routes focus on the construction of the quinoline ring and the introduction of its substituents in a controlled manner.

The most established methods for quinoline synthesis involve the cyclization of an aniline with a suitable three-carbon partner. The specific substitution pattern on the aniline dictates the substitution on the benzene (B151609) portion of the resulting quinoline.

A practical route to a closely related structure, 6-bromo-4-chloroquinoline, starts with 4-bromoaniline. google.comresearchgate.netatlantis-press.com In a typical sequence, 4-bromoaniline is first reacted with a malonic acid derivative, such as 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (B184073) (from Meldrum's acid and triethyl orthoformate), in a solvent like ethanol (B145695). researchgate.netatlantis-press.com The resulting intermediate is then subjected to a high-temperature thermal cyclization, often in a high-boiling solvent like diphenyl ether (Ph2O), to yield 6-bromoquinolin-4-ol. researchgate.netatlantis-press.com Subsequent treatment of this quinolinol with a chlorinating agent like phosphorus oxychloride (POCl3) furnishes 6-bromo-4-chloroquinoline. google.comatlantis-press.com This intermediate is then primed for the introduction of the 2-amino group.

Table 2: Comparison of Classical Quinoline Cyclization Methods

| Synthesis Name | Precursors | Conditions | Notes |

| Friedländer Annulation | 2-aminobenzaldehyde/ketone + compound with α-methylene group | Acid or base catalysis | High atom economy, convergent. |

| Combes Synthesis | Aniline + β-diketone | Strong acid (e.g., H2SO4) | Forms 2,4-substituted quinolines. |

| Doebner-von Miller | Aniline + α,β-unsaturated carbonyl | Strong acid, oxidizing agent | Can produce complex mixtures. |

| Gould-Jacobs Reaction | Aniline + alkoxymethylenemalonate | Thermal cyclization (e.g., in Ph2O) | Leads to 4-hydroxyquinolines, versatile for further functionalization. researchgate.netatlantis-press.com |

While building the halogenation pattern from a pre-halogenated aniline is common, methods for direct, regioselective halogenation of the quinoline core are also an area of intense research. Achieving the specific 4-bromo, 6-chloro pattern on a pre-formed quinoline-2-amine via direct halogenation would be exceptionally difficult due to competing reactions and lack of regiocontrol.

However, research into regioselective halogenation illustrates the underlying principles. For instance, metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines using inexpensive reagents like trihaloisocyanuric acid. rsc.orgnih.gov These reactions often proceed under mild, room-temperature conditions and show high functional group tolerance. rsc.orgnih.gov Other methods use transition metals like iron(III) to catalyze the regioselective halogenation of specific positions, such as the C5 position of 8-amidoquinolines. mdpi.com These strategies typically rely on a directing group on the quinoline to guide the halogen to a specific C-H bond. While not directly applicable to the synthesis of the title compound, they underscore the importance of directing effects in controlling the position of functionalization on the quinoline ring.

Introducing the amino group at the C2 position is a critical step. The C2 and C4 positions of the quinoline ring are electron-deficient and susceptible to nucleophilic attack, but direct amination often requires harsh conditions. A highly effective strategy involves the initial N-oxidation of the quinoline nitrogen. rsc.orgresearchgate.netresearchgate.net This activation profoundly increases the electrophilicity of the C2 position.

The resulting quinoline N-oxide can then react with a variety of aminating agents. A metal-free, one-pot methodology has been developed for the C2-amination of quinoline N-oxides using amines in the presence of diethyl H-phosphonate and potassium carbonate at room temperature. rsc.org Transition-metal catalysis, for example with nickel, has also been employed to facilitate the C2-amination of quinoline N-oxides with cyclic amines. rsc.org The reaction proceeds through a proposed mechanism involving the formation of a Ni(III)-amido complex. rsc.org For the synthesis of this compound, the precursor 4-bromo-6-chloroquinoline would be converted to its N-oxide, followed by a nucleophilic amination step to install the final C2-amino group.

Table 3: Selected Conditions for C2-Amination of Quinoline N-Oxides

| Reagents | Catalyst/Conditions | Product | Reference |

| Amines, Diethyl H-phosphonate | K2CO3, Room Temp | 2-Aminoquinolines | rsc.org |

| Cyclic Amines (e.g., Morpholine) | Ni-catalyst, Ag2CO3 | 2-(Cyclic amino)quinolines | rsc.org |

| Ammonia, Isopropyl Nitrite | NaNH2, liq. NH3 | 2-Aminoquinolines | clockss.org |

| Primary/Secondary Anilines | Gold-catalyst | 2-(Aryl-amino)quinolines | researchgate.net |

Catalytic Approaches in the Synthesis of Halogenated Quinolines

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical space. The synthesis of quinolines has benefited significantly from these advances, particularly through the use of transition metals. ias.ac.indntb.gov.ua

Transition-metal catalysts offer powerful alternatives to the classical high-temperature cyclization reactions for constructing the quinoline core. ias.ac.inacs.org These methods often proceed via C-H activation and annulation pathways, allowing for the assembly of complex quinolines from simpler starting materials under milder conditions.

For example, copper-catalyzed methods have been developed for the one-pot synthesis of substituted quinolines from anilines and aldehydes, using molecular oxygen as a green oxidant. ias.ac.in Palladium-catalyzed domino reactions involving Sonogashira coupling have been used to construct quinoline motifs from benzimidoyl chlorides and 1,6-enynes. ias.ac.in Rhodium complexes are also frequently used to catalyze C-H bond annulation reactions to form N-heterocyles. researchgate.net Recently, novel catalytic strategies using molecular ferroelectric crystals have been shown to effectively catalyze the [3+2+1] annulation of anilines and terminal alkynes to form substituted quinolines under ultrasonic conditions. nih.gov These catalytic annulation strategies provide a versatile platform for creating diverse quinoline libraries and could be adapted for the synthesis of halogenated derivatives.

Table 4: Examples of Transition Metal-Catalyzed Quinoline Synthesis

| Metal Catalyst | Reaction Type | Starting Materials | Key Feature | Reference |

| Copper | Aerobic Oxidative Cyclization | Anilines, Aldehydes | Uses O2 as oxidant, economical. | ias.ac.in |

| Palladium | Domino Sonogashira/Cyclization | o-Bromoanilines, Cyclopropanols | Domino approach for rapid complexity. | ias.ac.in |

| Rhodium | C-H Activation/Annulation | Quinoline N-oxide, Vinylcyclopropanes | C-8 allylation at room temperature. | rsc.org |

| Cobalt | [3+2+1] Cyclization | Anilines, Terminal Alkynes | One-pot synthesis of substituted quinolines. | nih.gov |

| Iron | [4+2] Cyclization | Nitrones, Vinyl acetates | Direct assembly of 2,4-disubstituted quinolines. | dntb.gov.ua |

Metal-Free Synthetic Protocols for Quinoline Ring Formation

While a direct, single-step metal-free synthesis of this compound is not prominently documented, a plausible and efficient pathway involves a multi-step approach. This strategy hinges on the initial construction of a di-halogenated quinoline precursor, followed by a metal-free amination step.

A key intermediate in this proposed synthesis is 6-bromo-4-chloroquinoline . The synthesis of this precursor has been reported through various methods. One common approach starts from 4-bromoaniline , which undergoes a series of reactions to form the quinoline ring system. For instance, a modified Skraup synthesis or a variation of the Gould-Jacobs reaction can be employed. A documented route involves the reaction of 4-bromoaniline with diethyl malonate and subsequent cyclization at high temperatures. atlantis-press.comresearchgate.net Another method utilizes the reaction of 4-bromoaniline with meldrum's acid and triethyl orthoformate, followed by thermal cyclization to yield 6-bromoquinolin-4-ol . atlantis-press.comresearchgate.net This intermediate can then be converted to 6-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com

With the 6-bromo-4-chloroquinoline intermediate in hand, the subsequent challenge lies in the selective introduction of the amino group at the 2-position without the use of transition metal catalysts. Direct nucleophilic aromatic substitution (SNAr) of a halogen on the quinoline ring with an amine source can be difficult and often requires harsh conditions or metal catalysis. researchgate.net Therefore, alternative metal-free strategies are preferred.

One promising metal-free approach is the application of rearrangement reactions, such as the Curtius or Hofmann rearrangement . organicchemistrytutor.comnih.govmasterorganicchemistry.comresearchgate.netyoutube.com This would involve first converting the 2-position of the quinoline ring into a carboxylic acid or an amide. For instance, if a suitable precursor like 4-bromo-6-chloroquinoline-2-carboxylic acid could be synthesized, it could then be subjected to the Curtius rearrangement. This reaction proceeds through an acyl azide (B81097) intermediate, which, upon heating, rearranges to an isocyanate that can be subsequently hydrolyzed to the desired 2-aminoquinoline. nih.govresearchgate.net Similarly, the Hofmann rearrangement of a corresponding 2-carboxamide (B11827560) derivative would also yield the target 2-amino compound. organicchemistrytutor.commasterorganicchemistry.com

Another potential, albeit less direct, metal-free route could involve the synthesis of 4-bromo-6-chloro-2-hydrazinylquinoline . This intermediate could then be reduced to the corresponding 2-amino derivative. The synthesis of similar hydrazine-substituted quinolines has been documented. researchgate.net

Optimization of Reaction Conditions and Process Intensification

The efficiency and sustainability of synthesizing this compound can be significantly enhanced by optimizing reaction conditions and implementing process intensification techniques.

Optimization of Reaction Conditions:

For the quinoline ring formation step, particularly in reactions like the Friedländer or Combes synthesis, several parameters can be fine-tuned. The choice of catalyst, solvent, temperature, and reaction time are all critical. While the focus is on metal-free protocols, organocatalysts or acid catalysts can play a significant role. For instance, in Friedländer-type reactions, the use of Brønsted or Lewis acids can be optimized to improve yields and reduce reaction times. researchgate.net The use of microwave irradiation has also been shown to accelerate these reactions significantly compared to conventional heating. ucsf.edu

For the proposed amination step via Curtius or Hofmann rearrangement, optimization would involve carefully controlling the reaction conditions for the formation of the acyl azide or amide and the subsequent rearrangement and hydrolysis steps to maximize the yield of the final amine. organicchemistrytutor.comnih.govmasterorganicchemistry.comresearchgate.netyoutube.com

Process Intensification:

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. blazingprojects.compharmasalmanac.comcetjournal.itcobaltcommunications.com In the context of synthesizing this compound, several process intensification strategies could be beneficial:

Continuous Flow Chemistry: Performing the synthetic steps in a continuous flow reactor instead of traditional batch reactors offers several advantages. These include better control over reaction temperature and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic reactions. pharmasalmanac.comresearchgate.net This approach is particularly relevant for the nitration and halogenation steps that might be involved in the synthesis of the starting materials. pharmasalmanac.com

Microreactor Technology: The use of microreactors can further enhance the benefits of flow chemistry by providing extremely high surface-area-to-volume ratios, leading to rapid heat and mass transfer. This can enable reactions to be performed under conditions that are not feasible in larger reactors, potentially leading to novel and more efficient synthetic routes. blazingprojects.comresearchgate.net

The table below summarizes some of the key reaction parameters and potential optimization strategies for the proposed synthetic steps.

| Synthetic Step | Key Parameters | Optimization Strategies | Process Intensification |

| Quinoline Ring Formation (e.g., modified Gould-Jacobs) | Starting materials (e.g., 4-bromoaniline, diethyl malonate), temperature, reaction time, catalyst (if any). | Screening of reaction conditions (temperature, time), use of high-boiling point solvents, microwave-assisted synthesis. | Continuous flow synthesis for improved heat and mass transfer, leading to better control and potentially higher yields. |

| Chlorination (e.g., of 6-bromoquinolin-4-ol) | Chlorinating agent (e.g., POCl₃), temperature, reaction time. | Optimization of stoichiometry of the chlorinating agent, control of reaction temperature to minimize side reactions. | Use of a flow reactor for better temperature control and safer handling of corrosive reagents. |

| Amination (e.g., via Curtius Rearrangement) | Formation of acyl azide (reagents, temperature), rearrangement conditions (temperature, solvent), hydrolysis conditions. | Screening of azide-forming reagents, optimization of thermal or photochemical rearrangement conditions, controlled hydrolysis to the amine. | Microreactor technology for precise control over the highly reactive isocyanate intermediate, improving safety and yield. |

By systematically applying these advanced synthetic methodologies and process optimization principles, the production of this compound can be made more efficient, scalable, and environmentally benign, paving the way for its broader application in various scientific and technological fields.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 6 Chloroquinolin 2 Amine

Reactions at the C4-Bromine and C6-Chlorine Centers

The quinoline (B57606) core of 4-Bromo-6-chloroquinolin-2-amine is substituted with two different halogen atoms, bromine at the C4 position and chlorine at the C6 position. This structural feature allows for regioselective reactions, primarily dictated by the greater reactivity of the C-Br bond compared to the C-Cl bond in various catalytic processes.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the case of dihalogenated quinolines, the reactivity difference between the bromine and chlorine substituents enables selective functionalization.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. For substrates like 4-bromo-6-chloroquinoline (B1287622), the Suzuki-Miyaura coupling can be directed to selectively react at the more labile C4-bromo position. libretexts.org This selectivity is crucial for the stepwise introduction of different aryl or vinyl groups. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.comlibretexts.orgresearchgate.netnih.gov The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond allows for selective arylation or vinylation at the C4 position of this compound. mdpi.comyoutube.com The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by migratory insertion of the alkene, and subsequent β-hydride elimination to form the substituted alkene. youtube.comlibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of an alkynyl group at the C4 position. libretexts.orgnih.govresearchgate.net The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.orgacsgcipr.org In the context of this compound, selective amination can be achieved at the C4 position due to the higher reactivity of the C-Br bond. nih.gov This allows for the introduction of a diverse range of amino substituents. The choice of phosphine (B1218219) ligands is critical for the success and selectivity of the reaction. nih.govnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | Pd(0) catalyst and a base | Selective C-C bond formation at C4. libretexts.orgmdpi.comlibretexts.orgresearchgate.netnih.gov |

| Heck | Alkenes | Pd(0) catalyst and a base | Selective arylation/vinylation at C4. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com |

| Sonogashira | Terminal alkynes | Pd(0) catalyst and Cu(I) co-catalyst | Selective alkynylation at C4. libretexts.orgorganic-chemistry.orgwikipedia.orgnih.govresearchgate.net |

| Buchwald-Hartwig | Amines | Pd catalyst and a phosphine ligand | Selective C-N bond formation at C4. wikipedia.orglibretexts.orgacsgcipr.orgnih.govnih.gov |

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring. In quinoline systems, the C4 position is generally more activated towards nucleophilic attack than the C6 position, especially when a strong electron-withdrawing group is present. While palladium-catalyzed reactions are often preferred for their selectivity, SNAr can occur under specific conditions. For dihalogenated quinolines, the relative reactivity of the halogens in SNAr reactions can be influenced by the reaction conditions and the nature of the nucleophile. In some cases, the chlorine at C6 can be substituted, particularly with strong nucleophiles at elevated temperatures. nih.gov However, for compounds like 4-bromo-6-fluoroquinoline, nucleophilic substitution has been observed to occur at the fluoride (B91410) position. ossila.com The regioselectivity of SNAr on this compound would require specific investigation, but it is generally expected that the C4 position is more susceptible to attack. mdpi.comnih.gov

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then react with various electrophiles. wikipedia.org This reaction is typically performed using organolithium reagents at low temperatures. The rate of exchange follows the trend I > Br > Cl, making the C4-bromo position of this compound the primary site for this transformation. wikipedia.org The resulting 4-lithio-6-chloroquinolin-2-amine can then be quenched with a wide range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups at the C4 position. A combination of i-PrMgCl and n-BuLi can be used to perform the bromine-metal exchange under non-cryogenic conditions. nih.gov

Transformations at the C2-Amine Functionality

The primary amine group at the C2 position of this compound offers another site for chemical modification, allowing for the introduction of a variety of functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the C2-amine allows it to readily undergo standard transformations.

Acylation: The amine can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Alkylation of the amine can be achieved with alkyl halides, though care must be taken to control the degree of alkylation.

Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

These reactions provide a straightforward means to modify the electronic and steric properties of the molecule, which can be crucial for tuning its biological activity or material properties.

The primary amine at the C2 position can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by dehydration. libretexts.orgyoutube.com The resulting imine can be a stable product or can be further reduced in a process known as reductive amination to yield a secondary amine. masterorganicchemistry.com These reactions expand the structural diversity that can be achieved from this compound.

Derivatization for Ligand and Probe Development

In general, the 2-amino group on a quinoline ring can be a target for various derivatization reactions, including acylation, alkylation, and formation of Schiff bases, which are common strategies in the synthesis of new ligands. Similarly, the bromo substituent at the 4-position could potentially participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce a wide range of functional groups. However, without specific studies on this compound, any discussion of its derivatization for ligand and probe development remains speculative.

Annulation and Cycloaddition Reactions Involving the Quinoline Scaffold

There is a significant lack of published research concerning annulation and cycloaddition reactions that specifically involve the quinoline scaffold of this compound. Annulation reactions, which involve the formation of a new ring fused to the existing quinoline structure, and cycloaddition reactions, such as Diels-Alder reactions, are powerful tools for the synthesis of complex heterocyclic systems. The diene system within the quinoline ring could theoretically participate in cycloaddition reactions, but the aromaticity of the quinoline system makes such reactions challenging and often requires specific activation or harsh reaction conditions. No specific studies detailing such transformations for this compound have been identified.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 6 Chloroquinolin 2 Amine and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within the 4-Bromo-6-chloroquinolin-2-amine molecule can be mapped.

Detailed Research Findings: For this compound, the ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and the amine (-NH₂) protons. The quinoline (B57606) ring system has three aromatic protons (at positions 3, 5, and 7) and a singlet for the proton at position 8 is also anticipated. Their chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chloro and bromo substituents and the electron-donating amine group. The amine protons would typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum would complement this by showing signals for each of the nine carbon atoms in the quinoline core. The carbons bearing the halogen and nitrogen substituents (C2, C4, C6) would exhibit characteristic shifts. For instance, the carbon attached to the amino group (C2) would be shifted significantly downfield. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton-proton and proton-carbon correlations, respectively, confirming the substitution pattern.

Illustrative NMR Data: The following table is a hypothetical representation of the expected NMR data for this compound, illustrating the type of information obtained from the analysis. Note: These are not experimentally verified values.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Position | Chemical Shift (δ, ppm) |

| H-3 | 8.15 |

| H-5 | 7.80 |

| H-7 | 7.65 |

| H-8 | 7.95 |

| NH₂ | 5.50 |

Single-Crystal X-ray Diffraction for Elucidating Solid-State Architecture

Single-Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing.

Detailed Research Findings: An SCXRD analysis of a suitable single crystal of this compound would unambiguously confirm its molecular structure. It would reveal the planarity of the quinoline ring system and the precise geometry of the substituents. Of particular interest would be the intermolecular interactions in the solid state. The presence of the amino group allows for the formation of hydrogen bonds (N-H···N or N-H···Cl), which would likely play a dominant role in the supramolecular assembly, potentially forming dimers, chains, or sheets within the crystal lattice. The analysis would also precisely measure the C-Br and C-Cl bond lengths.

Illustrative Crystallographic Data: The table below is an example of the kind of crystallographic data that would be obtained from an SCXRD experiment. Note: This data is hypothetical and for illustrative purposes only.

| Parameter | Value |

| Chemical Formula | C₉H₅BrClN₃ |

| Formula Weight | 270.51 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.51 |

| b (Å) | 15.23 |

| c (Å) | 8.45 |

| β (°) ** | 98.7 |

| Volume (ų) ** | 955.2 |

| Z | 4 |

| Density (calc), g/cm³ | 1.88 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization.

Detailed Research Findings: HRMS analysis of this compound would provide an extremely accurate mass-to-charge (m/z) ratio for the molecular ion ([M]⁺ or [M+H]⁺). This measured mass would be compared to the calculated mass based on the molecular formula C₉H₅BrClN₃, with the expected high degree of agreement (typically within 5 ppm) confirming the elemental composition. The distinct isotopic pattern caused by the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would serve as a clear diagnostic signature in the mass spectrum, further validating the presence of these halogens. Analysis of the fragmentation pattern could reveal the loss of substituents, such as the bromine or chlorine atoms, providing additional structural information.

Illustrative Mass Spectrometry Data: This table illustrates the expected high-resolution mass spectrometry data. Note: These values are calculated theoretical masses, not experimental results.

| Ion | Calculated m/z | Isotopic Pattern |

| [M]⁺ (for ⁷⁹Br, ³⁵Cl) | 269.9406 | Complex pattern due to Br and Cl isotopes |

| [M+H]⁺ (for ⁷⁹Br, ³⁵Cl) | 270.9484 | Complex pattern due to Br and Cl isotopes |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

Detailed Research Findings: The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. The N-H stretching vibrations of the primary amine group would be expected in the region of 3300-3500 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline aromatic ring would appear in the 1500-1650 cm⁻¹ region. Furthermore, characteristic vibrations corresponding to the C-Cl and C-Br bonds would be observed in the fingerprint region (typically below 800 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system.

Illustrative Vibrational Spectroscopy Data: This table shows representative vibrational frequencies that would be expected for the compound. Note: These are typical frequency ranges and not specific experimental data.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3450 - 3300 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C=C/C=N Ring Stretch | 1620 - 1500 | IR, Raman |

| N-H Bend (amine) | 1650 - 1580 | IR |

| C-Cl Stretch | 800 - 600 | IR |

| C-Br Stretch | 650 - 500 | IR |

Electronic Absorption and Emission Spectroscopy for Optical Properties (if applicable)

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties. Aromatic systems like quinoline are known to be chromophoric.

Detailed Research Findings: The UV-Visible absorption spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show multiple absorption bands corresponding to π–π* electronic transitions within the extended aromatic system of the quinoline core. The positions and intensities of these bands (λ_max) would be influenced by the electronic effects of the amino, bromo, and chloro substituents. While many amino-substituted quinolines are fluorescent, the presence of heavy atoms like bromine can quench fluorescence through intersystem crossing. Therefore, an investigation into both its fluorescence and phosphorescence properties would be necessary to fully characterize its excited-state behavior.

Illustrative Electronic Spectroscopy Data: The following table provides a hypothetical example of UV-Visible absorption data. Note: These values are illustrative and not from experimental measurement.

| Solvent | λ_max 1 (nm) | ε 1 (M⁻¹cm⁻¹) ** | λ_max 2 (nm) | ε 2 (M⁻¹cm⁻¹) ** |

| Ethanol | 250 | 35,000 | 340 | 8,500 |

Theoretical and Computational Chemistry Studies on 4 Bromo 6 Chloroquinolin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Currently, there are no published DFT calculations detailing the electronic structure and molecular orbitals of 4-Bromo-6-chloroquinolin-2-amine. Such studies, if conducted, would provide valuable information on the molecule's geometry, electron density distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). This data is fundamental to understanding the compound's stability, reactivity, and spectroscopic properties.

Prediction of Reactivity and Reaction Mechanisms Using Computational Models

Without existing computational models, any prediction of the reactivity and reaction mechanisms of this compound would be purely speculative. Computational modeling of related quinoline (B57606) derivatives has been used to predict sites of electrophilic and nucleophilic attack, as well as to investigate the transition states and energy barriers of various reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

No molecular dynamics simulations for this compound have been reported in the scientific literature. This type of simulation is crucial for understanding the conformational flexibility of the molecule, its interactions with solvent molecules, and its potential binding modes with biological targets.

Quantitative Structure-Property Relationship (QSPR) Modeling

There are no QSPR models currently available that include this compound. QSPR studies establish mathematical relationships between the structural features of molecules and their physicochemical properties. For a series of related compounds, QSPR can predict properties such as solubility, boiling point, and biological activity, but such a model has not been developed for this specific quinoline derivative.

Exploration of 4 Bromo 6 Chloroquinolin 2 Amine As a Building Block in Chemical Biology and Materials Science

Synthetic Intermediate for the Development of Bioactive Ligands and Lead Compounds (focus on in vitro studies)

4-Bromo-6-chloroquinolin-2-amine serves as a crucial starting material for the synthesis of a variety of bioactive molecules. The quinoline (B57606) core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring a bromine atom at the 4-position and a chlorine atom at the 6-position, provides distinct electronic and steric properties that can be exploited for developing potent and selective ligands.

In the realm of drug discovery, quinoline derivatives have demonstrated significant potential. For instance, the quinoline scaffold is a key structural element in compounds evaluated for their antimicrobial and anticancer properties. The synthesis of novel nitrogen-containing molecules based on the quinoline framework has been a focus of research aimed at identifying new agents against pathogens like Mycobacterium tuberculosis and Moraxella catarrhalis. Furthermore, certain quinoline derivatives have shown promise in cancer research by inducing autophagy and enhancing the efficacy of existing chemotherapy drugs.

The versatility of the this compound scaffold allows for the introduction of various functional groups through chemical modifications, leading to the generation of libraries of compounds for biological screening. These modifications are instrumental in exploring the structure-activity relationships of new chemical entities.

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies are crucial for optimizing their interaction with specific biological targets.

Key aspects of SAR studies for these compounds include:

Modification of the Quinoline Core: Alterations to the quinoline ring system itself, such as the introduction of different substituents or changes in the position of existing ones, can significantly impact biological activity.

Substitution at the Amino Group: The 2-amino group provides a convenient handle for introducing a wide array of substituents. The nature of these substituents, including their size, lipophilicity, and hydrogen bonding capacity, can dramatically affect target binding and cellular activity.

Role of Halogen Atoms: The bromine at position 4 and chlorine at position 6 are not merely passive components. They influence the molecule's electronic distribution and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. Studies on related halogenated compounds have shown that the type and position of the halogen can fine-tune the biological effect. nih.govnih.gov For example, in a series of 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, the 6-chloro analogues were found to be the most active in anticancer screenings. nih.gov

A hypothetical SAR study on a series of derivatives of this compound might explore how varying the substituent 'R' at the 2-amino position affects the inhibitory concentration (IC50) against a particular enzyme or cell line.

| Derivative | R-Group | IC50 (µM) |

| 1a | -H | >100 |

| 1b | -CH3 | 50 |

| 1c | -CH2CH3 | 25 |

| 1d | -Phenyl | 10 |

| 1e | -4-Fluorophenyl | 5 |

This is a hypothetical table for illustrative purposes.

Such studies provide valuable insights that guide the rational design of more potent and selective lead compounds.

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for dissecting complex biological processes. Derivatives of this compound can be engineered to function as chemical probes. By incorporating reporter groups such as fluorophores or biotin (B1667282) tags, these molecules can be used to visualize, identify, and quantify their biological targets within cells and tissues.

The development of fluorescent probes, for example, often involves conjugating a fluorophore to a recognition unit that selectively interacts with the target of interest. The quinoline scaffold itself can exhibit fluorescent properties, and modifications to the this compound structure can be made to enhance these properties or to introduce new functionalities for sensing specific analytes. The design of such probes requires a deep understanding of the interplay between the recognition moiety and the signaling unit.

Exploration in Agrochemical Research as Active Scaffold Candidates

The structural motifs found in medicinally active compounds are often transferable to the field of agrochemical research. The quinoline scaffold is no exception. Derivatives of this compound can be investigated as potential herbicides, fungicides, or insecticides.

The rationale for exploring these compounds in an agrochemical context is based on the fact that many biological pathways are conserved across different species. An inhibitor of a key enzyme in a human pathogen might also be effective against a similar enzyme in a plant pathogen. For instance, the antifungal activity of novel umbelliferone–hydroxyquinoline conjugates has been evaluated against several phytopathogenic fungi. nih.gov

Screening libraries of this compound derivatives against various pests and pathogens can lead to the discovery of new active ingredients for crop protection.

Precursor for Organic Electronic Materials and Dyes

The unique photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The extended π-system of the quinoline ring, combined with the electronic influence of the bromo and chloro substituents, can be tailored to achieve desired optical and electronic characteristics.

Applications in OLEDs and Solar Cells

Organic Light-Emitting Diodes (OLEDs) and organic solar cells are technologies that rely on the performance of organic semiconductor materials. Quinoline derivatives have been investigated for their use as electron carriers in OLEDs. nih.gov The ability of the this compound scaffold to be chemically modified allows for the fine-tuning of its electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge transport and device performance.

Development of Fluorescent and Luminescent Probes

Beyond their use as biological probes, derivatives of this compound can be developed as fluorescent and luminescent probes for various analytical applications. The inherent fluorescence of some quinoline compounds can be modulated by the presence of specific ions or molecules, making them useful as chemosensors. nih.gov

Role in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, featuring a planar aromatic quinoline core, an amino group, and two distinct halogen substituents, theoretically endows it with significant potential as a versatile building block in the field of supramolecular chemistry and self-assembly. The strategic placement of these functional groups offers a variety of non-covalent interaction sites, which are fundamental to the spontaneous organization of molecules into well-defined, higher-order structures.

The primary amino group at the 2-position is a potent hydrogen bond donor, while the nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor. This donor-acceptor capability could facilitate the formation of robust and directional hydrogen-bonding networks. For instance, self-assembly could proceed via the formation of dimeric structures through N-H···N interactions or more extended one-dimensional chains and two-dimensional sheets.

The presence of both bromine and chlorine atoms on the quinoline scaffold introduces the possibility of halogen bonding. Halogen bonds are highly directional, non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the bromine and chlorine atoms could engage in halogen bonds with Lewis bases, such as the quinoline nitrogen or even the amino group of a neighboring molecule. The relative strengths and propensities of the C-Br···N and C-Cl···N halogen bonds could direct the assembly into specific and predictable patterns. Competition and cooperation between hydrogen bonding and halogen bonding could lead to the formation of complex and unique supramolecular architectures.

While no experimental data is currently available, it is plausible that this compound could form various supramolecular motifs. The interplay of these different non-covalent forces would ultimately dictate the final three-dimensional structure.

| Interaction Type | Potential Donor/Acceptor Sites | Possible Supramolecular Motifs |

| Hydrogen Bonding | Donor: -NH2; Acceptor: Quinoline N | Dimers, 1D chains, 2D sheets |

| π-π Stacking | Quinoline aromatic system | Columnar stacks, layered structures |

| Halogen Bonding | Donor: -Br, -Cl; Acceptor: Quinoline N, -NH2 | 1D, 2D, and 3D networks |

Detailed structural analysis, for instance through single-crystal X-ray diffraction, would be essential to experimentally validate these theoretical possibilities and to fully elucidate the rich supramolecular chemistry that this compound may exhibit. Such studies would provide invaluable insights into the specific intermolecular interactions at play and pave the way for the rational design of novel materials with tailored properties based on this promising, yet underexplored, molecular building block.

Future Directions and Emerging Research Avenues for 4 Bromo 6 Chloroquinolin 2 Amine

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The classical methods for synthesizing the quinoline (B57606) scaffold often involve harsh conditions, such as high temperatures and the use of hazardous solvents and expensive starting materials, which are costly and environmentally detrimental. acs.orgtandfonline.com The future of synthesizing 4-bromo-6-chloroquinolin-2-amine and its derivatives lies in the adoption of green chemistry principles, which prioritize waste minimization, energy efficiency, and the use of renewable resources. researchgate.netresearchgate.net

Key strategies for developing sustainable synthetic routes include:

Microwave-Assisted Synthesis (MAS): This technique uses microwave radiation to rapidly heat reactions, often leading to significantly shorter reaction times, improved yields, and higher selectivity compared to conventional heating methods. ijpsjournal.comnumberanalytics.com

Use of Greener Solvents: Replacing traditional, hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a cornerstone of green chemistry. researchgate.netijpsjournal.com Formic acid has also emerged as a versatile and eco-friendly catalyst and solvent for quinoline synthesis. ijpsjournal.com

Nanocatalysis: The use of nanocatalysts, particularly magnetic nanoparticles, offers a promising avenue for efficient and sustainable synthesis. researchgate.netnih.govnih.gov These catalysts often exhibit high activity and selectivity and can be easily recovered and reused for multiple reaction cycles, reducing waste and cost. nih.govnih.gov

Continuous Flow Chemistry: Performing reactions in continuous flow reactors enhances efficiency, scalability, and reproducibility while minimizing waste. numberanalytics.comchemrxiv.org This approach allows for precise control over reaction parameters, leading to cleaner reactions and easier purification. numberanalytics.com

Multicomponent Reactions (MCRs): MCRs construct complex molecules like quinolines in a single step from multiple starting materials, showcasing high atom economy and reducing the number of synthetic and purification steps. rsc.org

| Parameter | Conventional Methods (e.g., Skraup, Friedländer) | Emerging Green Methodologies |

|---|---|---|

| Energy Input | High temperatures, long reaction times | Reduced reaction times (Microwave), ambient temperatures (Nanocatalysis) |

| Solvents | Often hazardous, non-biodegradable organic solvents | Water, ethanol, ionic liquids, deep eutectic solvents researchgate.netijpsjournal.com |

| Catalysts | Strong acids, expensive or toxic metal catalysts | Reusable nanocatalysts, biodegradable catalysts (e.g., formic acid) ijpsjournal.comnih.gov |

| Waste Generation | Significant byproducts, difficult catalyst recovery | High atom economy (MCRs), easy catalyst recycling nih.govrsc.org |

| Efficiency | Often requires multiple, time-consuming steps | One-pot synthesis, continuous flow processes numberanalytics.comrsc.org |

High-Throughput Synthesis and Screening for Novel Applications

To accelerate the discovery of new applications for this compound, high-throughput synthesis (HTS) and screening are indispensable tools. nih.govnih.gov These automated technologies enable the rapid generation and evaluation of large, diverse libraries of chemical compounds. nih.govscienceintheclassroom.org

For this compound, a high-throughput approach would involve creating a library of derivatives by systematically modifying its structure. The reactive amine, bromo, and chloro groups serve as handles for introducing a wide array of functional groups. This process can be significantly accelerated using automated, miniaturized synthesis platforms that can perform thousands of reactions in parallel. scienceintheclassroom.org

Once a library is synthesized, high-throughput screening can be employed to test these compounds for various biological activities or material properties. nuvisan.com For instance, in drug discovery, these libraries can be screened against validated biological targets (e.g., enzymes, receptors) or in cell-based assays to identify "hit" compounds with desired therapeutic effects, such as anticancer or antimicrobial activity. nih.govamazonaws.com The integration of robotics, microfluidics, and sensitive analytical techniques like mass spectrometry allows for the rapid analysis of these screening experiments, drastically reducing the time and cost associated with lead discovery. scienceintheclassroom.orgresearchgate.net

| Stage | Description | Key Technologies |

|---|---|---|

| Library Design | Computational design of a diverse set of derivatives by modifying the amine and halogen positions. | Molecular modeling, cheminformatics tools. |

| High-Throughput Synthesis | Automated parallel synthesis of the designed library in miniaturized formats (e.g., 96- or 1536-well plates). scienceintheclassroom.org | Robotic liquid handlers, automated synthesis platforms, flow chemistry. chemrxiv.org |

| High-Throughput Screening (HTS) | Rapid screening of the compound library against biological targets or for specific material properties. nih.gov | Automated plate readers, cell-based assays, biophysical methods (e.g., SPR), mass spectrometry. nuvisan.com |

| Hit Identification & Validation | Analysis of screening data to identify promising "hit" compounds, followed by confirmation and further characterization. | Data analysis software, secondary assays, dose-response studies. |

Integration into Advanced Functional Materials

The quinoline scaffold is not only important in pharmaceuticals but also shows great potential in materials science, particularly in the development of organic electronic materials. rsc.orgdakenchem.com Derivatives of quinoline are investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and as organic semiconductors. dakenchem.com The specific electronic properties conferred by the aromatic system and the halogen substituents of this compound make it a compelling candidate for creating novel functional materials.

Future research could focus on incorporating this compound as a building block into larger molecular structures, such as conductive polymers or functional dyes. The bromine and chlorine atoms provide reactive sites for polymerization or for tuning the electronic and optical properties of the final material through cross-coupling reactions. The resulting materials could be explored for applications in:

Organic Electronics: As components in the active layers of OLEDs, organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). dakenchem.comevitachem.com

Sensors: Development of chemosensors where the fluorescence or electronic properties of the quinoline core change upon binding to specific analytes.

Catalysis: Copper-quinoline complexes have been shown to catalyze various biological and chemical processes, such as the oxidation of catechol to o-quinone. mdpi.com Derivatives of this compound could be developed as ligands for new, efficient catalysts.

| Application Area | Potential Role of the Compound | Relevant Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | As a host, dopant, or part of an emissive layer. dakenchem.com | Tunable electronic properties, thermal stability, fluorescence. |

| Organic Photovoltaics (OPVs) | As a donor or acceptor material in the active layer. | Light absorption characteristics, charge transport mobility. |

| Chemical Sensors | As a fluorescent probe or a component of a sensor array. | Changes in optical/electronic properties upon analyte binding. |

| Catalysis | As a ligand for transition metal catalysts. mdpi.com | Coordination chemistry, ability to stabilize metal centers. |

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org This field has revolutionized the study of biomolecules in real-time. wikipedia.org The structure of this compound, with its primary amine group, presents a prime opportunity for bioorthogonal modification.

The core concept involves two steps: first, a bioorthogonal functional group (a "chemical reporter") is attached to the molecule of interest. wikipedia.org Second, a probe containing the complementary reactive partner is introduced, leading to a highly specific "click" reaction that tags the molecule for visualization or manipulation. digitellinc.com

The amine group of this compound can be readily modified to incorporate bioorthogonal handles such as azides or alkynes. These modifications would allow researchers to use the compound as a chemical probe. For example, if a derivative of this compound is found to inhibit a specific enzyme, attaching a bioorthogonal reporter would enable scientists to track its localization within a cell, identify its binding partners, and study its mechanism of action in a living system without disrupting cellular functions. nih.govacs.org

| Bioorthogonal Reaction | Modification Strategy | Potential Application |

|---|---|---|

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Modify the amine group to introduce an azide (B81097) or a strained alkyne (e.g., cyclooctyne). wikipedia.org | Fluorescently label the compound within live cells to visualize its subcellular localization. |

| Staudinger Ligation | Introduce an azide group, which can then react with a phosphine-based probe. acs.orgnih.gov | Attach affinity tags (like biotin) to pull down protein targets from cell lysates. |

| Tetrazine Ligation | Introduce a strained alkene/alkyne to react with a tetrazine-functionalized probe. wikipedia.orgnih.gov | Develop drug-delivery systems where a therapeutic is released upon a specific bioorthogonal reaction. |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for confirming the structure of 4-Bromo-6-chloroquinolin-2-amine?

- Methodological Answer : Combine 1H/13C NMR to identify aromatic protons and carbon environments, particularly distinguishing between bromo and chloro substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected m/z for C₉H₆BrClN₂). For halogen positioning, 2D NMR (COSY, NOESY) resolves spatial interactions between substituents. Cross-reference with analogs like 6-Bromo-4-chloroquinoline (MW: 242.5 g/mol, CAS: 65340-70-7) for spectral benchmarking .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodological Answer : Prioritize Buchwald-Hartwig amination or Ullmann coupling for introducing the amine group to the quinoline core. Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) in anhydrous conditions to minimize side reactions. For bromo/chloro retention, monitor reaction temperature (<100°C) and employ protecting groups (e.g., Boc) during functionalization steps. Compare with protocols for 4-Methylisoquinolin-6-amine (SMILES: CC1=CN=CC2=C1C=C(C=C2)N) to refine regioselectivity .

Q. What purity assessment methods are suitable for this compound?

- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%). Validate with GC-MS for volatile byproducts. Reference commercial standards like 4-Bromo-2-chlorophenylacetic acid (>97.0% HPLC) to calibrate retention times .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Use SHELXL for refinement, leveraging its robust handling of heavy atoms (Br, Cl) and anisotropic displacement parameters. Compare with SHELX-76 benchmarks for quinoline derivatives to validate bond lengths (e.g., C-Br ≈ 1.89 Å) and torsion angles .

Q. What computational strategies predict the electronic properties of this compound for catalytic applications?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map frontier orbitals (HOMO/LUMO) and assess electron-withdrawing effects of Br/Cl substituents. Compare with experimental UV-Vis spectra (λmax shifts) to validate computational models. Use PISTACHIO or REAXYS databases for benchmarking against similar heterocycles .

Q. How do solvent and pH affect the stability of this compound in long-term storage?

- Methodological Answer : Conduct accelerated stability studies under varied conditions (e.g., aqueous buffers pH 3–9, DMSO, or THF). Monitor degradation via LC-MS for dehalogenation or oxidation byproducts. Store at 0–6°C in amber vials under inert gas, as recommended for bromo-chloro analogs like 2-Bromo-6-chlorophenylboronic acid .

Q. What strategies address conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Systematically vary ligand systems (e.g., SPhos vs. DavePhos) and bases (Cs₂CO₃ vs. K₃PO₄) to identify optimal conditions. Use design of experiments (DoE) to quantify interactions between variables. Reference contradictory datasets from analogs like 6-Bromoquinoxaline (CAS: 50998-17-9) to isolate solvent or catalyst-specific effects .

Methodological Contradictions and Resolutions

Q. How should researchers reconcile discrepancies in reported synthetic yields for halogenated quinolines?

- Critical Analysis : Variability often arises from substituent electronic effects (Br vs. Cl) or catalyst deactivation by amine groups. Replicate protocols using controlled moisture/oxygen-free environments (Schlenk line). Cross-validate with microwave-assisted synthesis to reduce reaction times and improve reproducibility, as seen in 2C-B analog syntheses .

Q. What analytical techniques resolve ambiguities in halogen positioning during structural elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.